Fmoc-Dap(Z)-OH
Description
Significance of Non-Proteinogenic Amino Acids in Peptide Science and Engineering
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein biosynthesis. jpt.comwikipedia.org The introduction of NPAAs into peptide sequences is a powerful strategy for modifying the drug-like properties of peptide-based therapeutics. nih.govnih.gov While peptides composed of natural amino acids are promising drug candidates, many exhibit limited stability in biological systems. nih.gov The incorporation of NPAAs can significantly improve a peptide's stability, potency, permeability, and bioavailability. nih.govnih.gov These synthetically created or naturally occurring building blocks are often not recognized by enzymes responsible for proteolytic degradation, thus enhancing the peptide's half-life. cpcscientific.com Furthermore, NPAAs can introduce conformational constraints, act as pharmacologically active components, and be used to construct diverse combinatorial libraries and robust molecular scaffolds. cpcscientific.com
Foundational Role of 2,3-Diaminopropionic Acid (Dap) as a Versatile Synthetic Building Block
2,3-Diaminopropionic acid (Dap), a non-proteinogenic amino acid, serves as a crucial structural motif in various natural products, including certain antibiotics and siderophores. mdpi.comnih.gov Its unique structure, featuring two amino groups at the α and β positions, makes it a highly versatile building block in synthetic peptide chemistry. mdpi.com This bifunctionality allows for the creation of branched peptides, the introduction of labels or cross-linking agents, and the formation of cyclic peptides. Appropriately protected Dap subunits are instrumental in the solid-phase synthesis of chelating peptide conjugates with applications in tumor therapy and diagnostics. mdpi.com The ability to selectively modify the two amino groups of Dap provides a powerful tool for creating complex peptide architectures with tailored functionalities. nih.gov
Historical Context and Evolution of Protecting Group Strategies for Diamino Acids
The synthesis of peptides containing polyfunctional amino acids like Dap necessitates a sophisticated use of protecting groups to prevent unwanted side reactions. nih.gov The core principle of peptide synthesis is the controlled formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. iris-biotech.de To achieve this, all other reactive functional groups, such as the two amino groups in Dap, must be temporarily masked. peptide.com
The evolution of peptide synthesis has been marked by the development of various protecting group strategies. Early methods often relied on the benzyloxycarbonyl (Z or Cbz) group for Nα-protection. creative-peptides.com A significant breakthrough was the development of solid-phase peptide synthesis (SPPS) by Merrifield, which revolutionized the field. peptide.com This was followed by the introduction of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han in 1970. peptide.com
The concept of "orthogonal" protection, where different protecting groups can be removed under distinct chemical conditions, has been pivotal. iris-biotech.deorganic-chemistry.org For diamino acids like Dap, this allows for the selective deprotection and modification of one amino group while the other remains protected. The most common orthogonal strategy in modern SPPS is the use of the Fmoc group for temporary Nα-protection and acid-labile groups like tert-butoxycarbonyl (Boc) or benzyl-based groups for side-chain protection. iris-biotech.de This dual-protection scheme is fundamental to the utility of derivatives like Fmoc-Dap(Z)-OH, where the α-amino group is protected by Fmoc and the β-amino group is protected by the Z group.
The Chemical Compound: this compound
This compound, with the chemical name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid, is a specifically protected derivative of L-2,3-diaminopropionic acid. glpbio.comp3bio.com It is designed for use in Fmoc-based solid-phase peptide synthesis. sigmaaldrich.com The Fmoc group on the α-amino position provides temporary protection that is removed at each cycle of peptide chain elongation, while the Z group on the β-amino side chain offers more permanent protection that is typically removed during the final cleavage of the peptide from the resin. peptide.comcreative-peptides.com
Chemical Identity and Physicochemical Properties
The key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 204316-36-9 |
| Molecular Formula | C₂₆H₂₄N₂O₆ glpbio.comsigmaaldrich.com |
| Molecular Weight | 460.48 g/mol sigmaaldrich.com |
| Appearance | White to off-white powder guidechem.com |
| Synonyms | Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, Fmoc-3-(Z-amino)-L-alanine sigmaaldrich.com |
Synthesis and Purification
The synthesis of orthogonally protected Dap derivatives like this compound typically involves a multi-step process starting from a readily available chiral precursor, such as D-serine. mdpi.com A general synthetic strategy involves the creation of a 2,3-diaminopropanol scaffold, followed by oxidation and the sequential introduction of the appropriate protecting groups. mdpi.comresearchgate.net The purification of the final product is crucial to ensure high purity for subsequent use in peptide synthesis, often employing techniques like chromatography.
Applications in Peptide Chemistry
This compound is a valuable building block in peptide synthesis for several reasons:
Introduction of a Reactive Site: The Z-protected β-amino group can be deprotected on-resin or after cleavage to allow for specific modifications, such as the attachment of labels, biotin, or other molecules.
Peptide Cyclization: The β-amino group can be used to form a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid, leading to the formation of cyclic peptides.
Branched Peptides: The β-amino group can serve as an attachment point for the synthesis of a second peptide chain, creating branched or "dendrimeric" peptide structures.
The use of this compound in SPPS follows the standard Fmoc/tBu strategy. nih.gov The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent, allowing for the coupling of the next amino acid in the sequence. iris-biotech.decreative-peptides.com The Z group remains stable under these conditions and is typically removed at the end of the synthesis using strong acidic conditions, such as with hydrogen bromide in acetic acid, or through catalytic hydrogenation. creative-peptides.com
This compound represents a confluence of key advancements in peptide chemistry: the strategic use of non-proteinogenic amino acids and the application of sophisticated orthogonal protecting group strategies. Its unique structure provides peptide chemists with a versatile tool to create complex and novel peptide architectures with enhanced properties and functionalities. As the demand for advanced peptide-based therapeutics and research tools continues to grow, the importance of specialized building blocks like this compound in enabling these innovations is undeniable.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAHZCMBWKGJEC-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373239 | |
| Record name | Fmoc-Dap(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204316-36-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204316-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Dap(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc Dap Z Oh and Analogous Protected Diaminopropionic Acid Derivatives
General Synthetic Pathways for Orthogonally Protected Dap Derivativesbiosynth.com
Orthogonal protection is a critical concept in peptide synthesis, referring to the use of protecting groups that can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule. This allows for controlled, stepwise assembly of peptide chains and site-specific modifications. For diaminopropionic acid, which possesses both an α-amino group and a β-amino side chain, orthogonal protection strategies are essential to differentiate the reactivity of these two amine functionalities.
Strategies for α-Amino Group Protection with 9-Fluorenylmethyloxycarbonyl (Fmoc)iris-biotech.dewikipedia.org
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely adopted protecting group for the α-amino terminus in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability towards acidic conditions and its facile removal under mild basic conditions, typically using a secondary amine like piperidine (B6355638) wikipedia.org. The introduction of the Fmoc group onto the α-amino group of an amino acid like diaminopropionic acid is commonly achieved through reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) wikipedia.org. These reactions are generally performed in aqueous organic solvents, such as dioxane/water or acetone/water, in the presence of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to maintain a slightly alkaline pH, typically around 8-9 wikipedia.org. Fmoc-OSu is often preferred due to its greater stability and ease of handling compared to Fmoc-Cl wikipedia.org. The mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the Fmoc derivative, displacing the leaving group (chloride or succinimide) and forming a stable carbamate (B1207046) linkage wikipedia.orgtotal-synthesis.com.
Strategies for β-Amino Side Chain Protection with Benzyloxycarbonyl (Z)benchchem.com
The benzyloxycarbonyl (Z or Cbz) group is another important amine protecting group, frequently employed for the protection of side-chain amino groups. For Fmoc-Dap(Z)-OH, the Z group is specifically used to protect the β-amino group of the diaminopropionic acid side chain. The introduction of the Z group is typically performed using benzyl (B1604629) chloroformate (Z-Cl) under Schotten-Baumann conditions . This involves reacting the amine with Z-Cl in an aqueous organic solvent system in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) . The mechanism is also a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of Z-Cl, displacing chloride and forming the Z-protected amine . The Z group is orthogonally removed from the Fmoc group, commonly via catalytic hydrogenolysis (H₂ with Pd/C) or strong acidic conditions biosynth.com.
Stepwise Synthesis Protocols and Yield Optimizationiris-biotech.dewikipedia.orgbenchchem.com
The synthesis of this compound typically follows a stepwise approach to ensure selective protection of the α- and β-amino groups. A common strategy involves first protecting the β-amino group of L-diaminopropionic acid with the Z group, yielding Z-Dap-OH. Subsequently, the α-amino group of Z-Dap-OH is protected with the Fmoc group using reagents like Fmoc-OSu or Fmoc-Cl under basic conditions iris-biotech.dewikipedia.org. This sequential protection strategy ensures that the Fmoc group is selectively installed on the α-amino position and the Z group on the β-amino position.
Yield optimization in such syntheses is crucial and can be achieved by carefully controlling several parameters:
Stoichiometry: Precise molar ratios of reactants and protecting group reagents are essential to maximize product formation and minimize side products.
Reaction Conditions: Temperature, reaction time, pH, and solvent choice play significant roles in reaction efficiency and selectivity. For instance, maintaining optimal pH during Fmoc and Z group introduction prevents unwanted side reactions or decomposition of intermediates iris-biotech.dewikipedia.org.
Reagent Purity: Using high-purity reagents ensures cleaner reactions and better yields.
Purification: Effective purification techniques, such as crystallization or chromatography, are vital for isolating the desired this compound in high purity, which is critical for its subsequent use in peptide synthesis iris-biotech.dewikipedia.org.
Mechanistic Considerations in this compound Synthesisbenchchem.com
The synthesis of this compound involves two key protection steps, each with a distinct mechanism.
Fmoc Protection Mechanism: The introduction of the Fmoc group onto the α-amino group proceeds via a nucleophilic acyl substitution reaction. The amine nitrogen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the Fmoc protecting group reagent (e.g., Fmoc-Cl or Fmoc-OSu) wikipedia.orgtotal-synthesis.com. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group (chloride or succinimide (B58015) anion) and forming the stable Fmoc-carbamate linkage wikipedia.orgtotal-synthesis.com. A base is indispensable in this reaction to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct (HCl, if Fmoc-Cl is used) wikipedia.orgtotal-synthesis.com.
Z Protection Mechanism: Similarly, the protection of the β-amino group with the Z group involves a nucleophilic acyl substitution mechanism. The β-amino group of the diaminopropionic acid derivative acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate (Z-Cl) . This results in the displacement of the chloride ion and the formation of the Z-carbamate linkage . The presence of a base is required to facilitate amine deprotonation and neutralize the generated HCl .
Comparative Analysis of Synthesis Routes for Fmoc-Dap(X)-OH Derivatives (X = Boc, Alloc, Mtt, Adpoc, Ns)biosynth.comiris-biotech.debenchchem.comgoogle.comiris-biotech.deorganic-chemistry.orgtotal-synthesis.com
The synthesis of this compound is part of a broader family of orthogonally protected diaminopropionic acid derivatives, where the side chain amino group is protected by various other groups. Comparing these different protecting groups provides insight into their synthetic utility, stability, and orthogonality. The common side-chain protecting groups (X) include tert-butyloxycarbonyl (Boc), allyloxycarbonyl (Alloc), 4-methyltrityl (Mtt), adamantyloxycarbonyl (Adpoc), and nosyl (Ns).
Chemical Reactivity and Selectivity in Different Protection Schemesiris-biotech.deiris-biotech.de
Fmoc (α-amino): Removed by mild bases (e.g., piperidine) biosynth.comwikipedia.orgtotal-synthesis.com. Stable to acids.
Z (Benzyloxycarbonyl) (β-amino): Removed by hydrogenolysis (H₂/Pd/C) or strong acids biosynth.com. Stable to mild bases. Orthogonal to Fmoc.
Boc (tert-butyloxycarbonyl) (β-amino): Removed by strong acids (e.g., TFA) biosynth.comorganic-chemistry.org. Stable to bases and hydrogenolysis. Orthogonal to Fmoc if mild acid is used for Boc removal.
Alloc (Allyloxycarbonyl) (β-amino): Removed by Pd(0) catalysis acs.orgfrontiersin.orgiris-biotech.de. Stable to acids and bases. Orthogonal to Fmoc and Boc.
Mtt (4-methyltrityl) (β-amino): Removed by mild acids (e.g., 1-2% TFA in DCM) sigmaaldrich.comresearchgate.netsigmaaldrich.com. Stable to bases and hydrogenolysis. Orthogonal to Fmoc and Boc.
Adpoc (Adamantyloxycarbonyl) (β-amino): Removed by bases (e.g., DBU, piperidine) . While base-labile, it can be considered orthogonal to Fmoc if deprotection conditions are carefully differentiated .
Ns (Nosyl, p-nitrobenzenesulfonyl) (β-amino): Removed by thiols (e.g., thiophenol) in the presence of a base ub.edu. Stable to acids and mild bases. Orthogonal to Fmoc, Boc, and Z.
| Protecting Group | Target Amino Group | Introduction Reagent(s) | Typical Introduction Conditions | Removal Conditions | Orthogonality to Fmoc |
| Fmoc | α-Amino | Fmoc-Cl, Fmoc-OSu | Mild base (NaHCO₃, Na₂CO₃), aqueous organic solvent | Mild base (e.g., 20% piperidine in DMF) | N/A (reference) |
| Z (Cbz) | β-Amino | Z-Cl (Benzyl chloroformate) | Stronger base (NaOH, Na₂CO₃), aqueous organic solvent | Hydrogenolysis (H₂, Pd/C); Strong acid (e.g., HBr/AcOH) | Yes |
| Boc | β-Amino | (Boc)₂O | Base (e.g., Et₃N, DIPEA), organic solvent | Acid (e.g., TFA, HCl in dioxane) | Yes (with mild acid) |
| Alloc | β-Amino | Alloc-Cl, Alloc-OSu | Base, organic solvent | Pd(0) catalysis (e.g., Pd(PPh₃)₄, scavengers) | Yes |
| Mtt | β-Amino | Mtt-Cl | Base, organic solvent | Mild acid (e.g., 1-2% TFA in DCM) | Yes |
| Adpoc | β-Amino | Adpoc-Cl | Base, organic solvent | Base (e.g., DBU, piperidine) | Yes (differentiated) |
| Ns | β-Amino | Ns-Cl | Base, organic solvent | Thiols (e.g., thiophenol, mercaptoethanol) + Base | Yes |
Compound List
this compound
L-diaminopropionic acid
9-Fluorenylmethyloxycarbonyl (Fmoc)
Benzyloxycarbonyl (Z)
tert-butyloxycarbonyl (Boc)
Allyloxycarbonyl (Alloc)
4-methyltrityl (Mtt)
Adamantyloxycarbonyl (Adpoc)
Nosyl (Ns)
Evaluation of Synthetic Efficiency and Scalability
Scalability Considerations: The transition from laboratory-scale synthesis to large-scale production of this compound presents several challenges. While the chemical reactions for introducing the Z and Fmoc protecting groups can be adapted to larger volumes, purification remains a significant bottleneck. Conventional purification methods, such as silica (B1680970) gel column chromatography, while effective for achieving high purity on a small scale, become impractical, time-consuming, and economically unviable for industrial manufacturing . Therefore, the development of scalable purification strategies, such as crystallization or precipitation techniques, is critical for efficient large-scale production.
Data Table: Synthetic Efficiency and Scalability Metrics for this compound
| Parameter | Typical Range/Value | Notes |
| Z-protection Yield | >90% | Using benzyl chloroformate; can reach 89% after isolation . |
| Fmoc-protection Yield | 80-90% | For the specific Fmoc introduction step . |
| Overall Yield (from DAP) | 60-75% | Dependent on specific synthetic route and purification methods . |
| Purity Requirement | ≥95.0% - >98% | ≥95.0% is typical commercial specification sigmaaldrich.com; >98% is often required for peptide synthesis . |
| Primary Purification Method | Column Chromatography | Effective for lab scale, but challenging and costly for large-scale manufacturing . |
| Z-group Deprotection Conditions | Strong Acid/H₂ | Can limit compatibility with other functional groups; requires specialized equipment for scale-up . |
| Scalability Bottlenecks | Purification | Chromatography is a major hurdle; development of crystallization/precipitation is key. |
| Alternative Protecting Groups | Boc | Offers milder deprotection, potentially improving scalability compared to Z-group mdpi.com. |
| Industrial Process Consideration | Continuous Flow | Adoption of flow reactors for carbobenzylation can reduce reaction times and improve handling . |
Compound List:
this compound
L-2,3-diaminopropionic acid (DAP)
Benzyl chloroformate (Z-Cl)
Fmoc-OSu
Fmoc-Cl
tert-butyloxycarbonyl (Boc)
Nα-Fmoc-Nε-Z-L-2,3-diaminopropionic acid
Orthogonal Protecting Group Chemistry of Fmoc Dap Z Oh in Complex Peptide Synthesis
Selective Removal of the Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a versatile amine protecting group that is stable to the basic conditions used for Fmoc removal and the mildly acidic conditions often used for the removal of some side-chain protecting groups. chempep.comorganic-chemistry.org This orthogonality makes it an excellent choice for the protection of the side-chain amino group of diaminopropionic acid in conjunction with N-α-Fmoc protection. The Z group can be selectively removed under specific acidic or reductive conditions. highfine.com
The Z group can be cleaved under strongly acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or with other strong acids like trifluoromethanesulfonic acid (TMSI). highfine.comtotal-synthesis.com However, these conditions are harsh and may not be compatible with other acid-labile protecting groups or sensitive residues in the peptide. total-synthesis.com
A much milder and more common method for the removal of the Z group is catalytic hydrogenolysis. highfine.comhighfine.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. highfine.com The hydrogen source can be hydrogen gas or a hydrogen donor like ammonium formate in a process known as transfer hydrogenolysis. highfine.com This method is highly efficient and proceeds under neutral conditions, making it compatible with most other protecting groups and functionalities found in peptides. total-synthesis.com It is important to note that the presence of sulfur-containing residues like methionine or cysteine can poison the catalyst and inhibit the reaction. highfine.com
| Deprotection Method | Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H2, Pd/C in a solvent like MeOH, EtOH, or THF | Mild, neutral conditions; high efficiency. highfine.comtotal-synthesis.com | Catalyst can be poisoned by sulfur-containing residues. highfine.com |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C in MeOH | Avoids the use of hydrogen gas. highfine.com | Catalyst can be poisoned by sulfur-containing residues. highfine.com |
| Strong Acid Cleavage | HBr in Acetic Acid (HOAc) | Effective for substrates incompatible with hydrogenolysis. highfine.comhighfine.com | Harsh conditions, potential for side reactions. total-synthesis.com |
Compatibility with Fmoc Chemistry and Other Protecting Groups
The strategic application of Fmoc-Dap(Z)-OH in complex peptide synthesis hinges on the principle of orthogonal protection. In peptide synthesis, protecting groups are considered orthogonal if they can be selectively removed in any order in the presence of other protecting groups without affecting them. biosynth.com The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach, which combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection with acid-labile side-chain protecting groups like tert-butyl (tBu). biosynth.comiris-biotech.de
The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). altabioscience.comnih.gov Conversely, side-chain protecting groups such as tBu (for Asp, Glu, Ser, Thr, Tyr), tert-butyloxycarbonyl (Boc) (for Lys, Trp), and trityl (Trt) (for Asn, Gln, Cys, His) are stable to piperidine but are removed during the final cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.comresearchgate.net
The benzyloxycarbonyl (Z) group protecting the side-chain amino group of the diaminopropionic acid (Dap) residue in this compound introduces a third level of orthogonality. The Z group is stable to both the basic conditions required for Fmoc removal and the standard TFA treatment used for cleaving tBu-based groups. ub.edu Cleavage of the Z group requires distinct chemical conditions, most commonly catalytic hydrogenolysis (e.g., H₂/Pd) or treatment with strong acids like hydrogen bromide (HBr) in acetic acid, conditions that are not typically employed during the standard cycles of Fmoc-SPPS. nih.govescholarship.orgresearchgate.net
This unique stability profile makes the Z group orthogonal to both the Fmoc and the tBu protection schemes. This triple orthogonality allows for the selective deprotection of the Dap side-chain amine on the solid support while the Nα-terminus remains Fmoc-protected and other side chains remain protected by acid-labile groups. This compatibility is crucial for the stepwise, site-specific modification of peptides during synthesis. biosynth.comnih.gov
| Protecting Group | Abbreviation | Typical Application | Cleavage Reagent | Stability |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Nα-amino group | 20% Piperidine in DMF | Acid-labile, stable to hydrogenolysis |
| Benzyloxycarbonyl | Z | Side-chain amine (Lys, Orn, Dap) | H₂/Pd (Hydrogenolysis), HBr/AcOH | Base-labile, stable to mild acid (TFA) |
| tert-Butyl | tBu | Side-chain carboxyl/hydroxyl (Asp, Glu, Ser, Thr, Tyr) | Trifluoroacetic Acid (TFA) | Base-labile, stable to hydrogenolysis |
| tert-Butyloxycarbonyl | Boc | Nα-amino group, side-chain amine (Lys, Trp) | Trifluoroacetic Acid (TFA) | Base-labile, stable to hydrogenolysis |
| Trityl | Trt | Side-chain amide/thiol/imidazole (Asn, Gln, Cys, His) | Trifluoroacetic Acid (TFA) | Base-labile, stable to hydrogenolysis |
Strategic Integration of Orthogonal Protection for Multi-Functional Peptide Assembly
The distinct deprotection chemistry of the Z group in this compound is a powerful tool for the strategic assembly of complex and multi-functional peptides that are otherwise difficult to synthesize. biosynth.comnih.gov By integrating this building block into a standard Fmoc/tBu synthesis protocol, chemists can introduce a unique point for selective modification on the peptide backbone. nih.govresearchgate.net This allows for the creation of sophisticated peptide architectures, including branched peptides, cyclic peptides, and peptides with site-specific labels. sigmaaldrich.com
A typical strategy for creating a multi-functional peptide using this compound involves the following steps:
Peptide Elongation : The linear peptide sequence is assembled on a solid support using standard Fmoc-SPPS. This compound is incorporated at the desired position in the chain.
Selective Side-Chain Deprotection : Once the primary sequence is complete, the resin-bound peptide is treated with reagents for hydrogenolysis. This selectively removes the Z group from the Dap side chain, exposing a free primary amine. Crucially, the N-terminal Fmoc group and all other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact.
Site-Specific Modification : The newly exposed side-chain amine serves as a handle for further chemical reactions.
Branched Peptides : A second peptide chain can be synthesized starting from the Dap side-chain amine.
Site-Specific Labeling : A variety of moieties, such as fluorophores, biotin, or chelating agents, can be specifically conjugated to the Dap side chain.
Peptide Cyclization : The side-chain amine can be used to form a lactam bridge with the C-terminal carboxylic acid (head-to-side-chain cyclization) or the side chain of another residue like Asp or Glu (side-chain-to-side-chain cyclization).
This approach provides significant flexibility in synthetic design. nih.gov For instance, in the synthesis of labeled peptides, incorporating a residue like Fmoc-Lys(Dde)-OH is a common strategy, where the Dde group is orthogonally removed with hydrazine. nih.gov Similarly, the Z group on this compound offers another orthogonal system, expanding the toolkit for chemists to create peptides with multiple, distinct modifications by using a combination of different orthogonal protecting groups within the same molecule. biosynth.comnih.gov
| Step | Action | Key Reagents | State of Peptide Protecting Groups |
|---|---|---|---|
| 1 | Incorporate this compound during Fmoc-SPPS | HCTU, DIC/Oxyma, etc. | Nα-Fmoc, Side Chains: Z, tBu, Boc, Trt |
| 2 | Complete linear peptide synthesis | Piperidine, Fmoc-amino acids | Nα-Fmoc, Side Chains: Z, tBu, Boc, Trt |
| 3 | Selectively remove Z group on-resin | H₂/Pd(C) | Nα-Fmoc, Side Chains: -NH₂ (on Dap) , tBu, Boc, Trt |
| 4 | Perform site-specific modification on Dap side chain | Activated label, Fmoc-amino acid for branching, etc. | Nα-Fmoc, Side Chains: -NH-Label , tBu, Boc, Trt |
| 5 | Remove N-terminal Fmoc group | 20% Piperidine in DMF | Nα-NH₂, Side Chains: -NH-Label, tBu, Boc, Trt |
| 6 | Cleave peptide from resin and remove remaining side-chain groups | TFA cocktail | All groups removed; final modified peptide |
Applications of Fmoc Dap Z Oh in Advanced Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-phase peptide synthesis is a primary area where Fmoc-Dap(Z)-OH finds significant application. Its use in SPPS allows for the stepwise assembly of peptides on an insoluble polymer support, facilitating purification and handling guidechem.comsigmaaldrich.comlookchem.comsigmaaldrich.com.
This compound is a standard building block within the widely adopted Fmoc/tBu (tert-butyl) strategy for SPPS guidechem.comsigmaaldrich.comlookchem.comsigmaaldrich.com. In this protocol, the Fmoc group protects the N-terminus of the incoming amino acid, while acid-labile tert-butyl-based groups protect side chains. The Fmoc group is removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to expose the free amine for the next coupling step lookchem.com. The Z group on the diaminopropionic acid side chain provides orthogonal protection, allowing for selective deprotection or modification if needed at a later stage, separate from the Fmoc or tBu groups. The compound's incorporation is a key step in building peptides with specific sequences containing the diaminopropionic acid residue guidechem.comsigmaaldrich.comsigmaaldrich.com.
The efficiency of peptide bond formation is paramount in SPPS, and this compound's coupling is often optimized using various reagents and conditions uni-saarland.de. Common coupling reagents employed include uronium/guanidinium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are typically used in conjunction with a base, such as N,N-diisopropylethylamine (DIPEA), and additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure (Ethyl cyanohydroxyiminoacetate) to enhance coupling speed and minimize racemization uni-saarland.de. For instance, one study utilized HATU and DIPEA for the initial coupling of this compound in DMF. The choice of coupling reagent and conditions can significantly impact the yield and purity of the resulting peptide, especially when incorporating sterically hindered or aggregation-prone amino acids uni-saarland.de.
The choice of solid support is critical for successful SPPS, and this compound can be effectively coupled to various resin types uni-saarland.de. Common supports include Rink Amide resin, which yields a C-terminal amide upon cleavage, and 2-Chlorotrityl Chloride resin, which allows for the synthesis of peptides with a free C-terminal carboxylic acid or for the attachment of sensitive amino acids. The functionalization of these resins with this compound involves standard procedures to ensure efficient anchoring and subsequent peptide chain elongation uni-saarland.de. The compatibility of this compound with these standard supports ensures its broad applicability in diverse SPPS workflows.
Peptide sequences prone to aggregation or difficult couplings can pose significant challenges in SPPS. This compound, like other protected amino acids, can be incorporated using optimized coupling protocols designed to overcome these issues. Strategies may include using more potent coupling reagents, increasing reaction times, employing elevated temperatures (within limits to avoid side reactions), or utilizing specific additives that disrupt aggregation. The presence of the Z-protected amino group on Dap also offers a handle for specific chemical modifications that might aid in solubilizing or activating the growing peptide chain, thereby facilitating the synthesis of otherwise intractable sequences.
This compound is well-suited for integration into automated peptide synthesizers uni-saarland.de. The stability of the Fmoc group under neutral or mildly acidic conditions and its facile removal under mild basic conditions align perfectly with the cyclical nature of automated synthesis cycles. Automated synthesizers precisely control reagent delivery, reaction times, and washing steps, ensuring reproducible and efficient incorporation of this compound into the growing peptide chain, enabling the rapid synthesis of peptide libraries and complex therapeutic peptides uni-saarland.de.
Solution-Phase Peptide Synthesis Applications
While SPPS is its most common application, this compound can also be employed in solution-phase peptide synthesis. In this approach, peptide fragments are synthesized and purified in solution before being coupled together. This compound can be used as a building block in solution-phase fragment condensation, where its protected amino and carboxyl groups allow for selective coupling reactions. The Z protecting group on the side chain offers an additional point of control for orthogonal deprotection strategies, which can be advantageous in complex solution-phase syntheses.
Functionalization and Post Synthetic Modification Utilizing Fmoc Dap Z Oh Derived Peptides
Bioconjugation Strategies via the Exposed β-Amino Group
Following the incorporation of Fmoc-Dap(Z)-OH into a peptide sequence and subsequent removal of the Nα-Fmoc group during solid-phase peptide synthesis (SPPS), the Z-protected epsilon-amino group remains available for deprotection and subsequent modification. The Z group can be removed under various conditions, typically hydrogenolysis, to reveal a free epsilon-amino group ready for conjugation. This strategy allows for site-specific introduction of diverse functionalities.
Site-Specific Introduction of Molecular Probes (e.g., Fluorophores)
The epsilon-amino group of Dap, once deprotected, is an ideal site for covalently attaching molecular probes, such as fluorophores, for applications in imaging, diagnostics, and biochemical assays. By incorporating this compound into a peptide sequence, researchers can achieve site-specific labeling. For instance, after Z-group removal, the exposed amine can react with activated fluorophore derivatives, such as NHS esters or maleimides, leading to stable peptide-fluorophore conjugates licorbio.com. This approach is crucial for creating fluorescently labeled peptides that can act as probes for in vivo imaging or as substrates in enzyme activity assays licorbio.comthermofisher.com. The precise placement of the fluorophore via the Dap residue ensures that the probe's properties are not inadvertently altered by random labeling on other amino acid side chains, maintaining the peptide's intended biological activity and structural integrity licorbio.com.
Covalent Attachment of Polyethylene (B3416737) Glycol (PEG) Chains for Modulation of Properties
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of peptides and proteins, including increased solubility, reduced immunogenicity, and prolonged circulation half-life frontiersin.orgresearchgate.netcpcscientific.com. The epsilon-amino group of Dap, after deprotection, provides a reactive site for PEGylation. By reacting the deprotected amine with activated PEG derivatives (e.g., PEG-NHS esters, PEG-maleimides), site-specific PEGylated peptides can be synthesized frontiersin.orgcpcscientific.com. This method allows for controlled PEGylation, avoiding the issues of multiple labeling sites and heterogeneous product mixtures often encountered with non-specific PEGylation strategies frontiersin.org. The incorporation of Dap with its modifiable epsilon-amino group offers a versatile route to engineer peptides with enhanced therapeutic profiles frontiersin.org.
Design and Application of Biocompatible Linker Technologies
The epsilon-amino group of Dap can also serve as an attachment point for various biocompatible linker technologies. These linkers can be used to tether peptides to surfaces, nanoparticles, or other biomolecules, facilitating the development of biosensors, targeted drug delivery systems, or diagnostic agents chemrxiv.orgmdpi.com. For example, linkers can be designed to connect the Dap residue to solid supports for solid-phase synthesis or immobilization chemrxiv.org. The ability to selectively modify the epsilon-amino group of Dap allows for the precise placement of these linkers, ensuring the desired spatial orientation and functionality of the resulting bioconjugate chemrxiv.orgmdpi.com.
Click Chemistry and Bioorthogonal Ligation Approaches
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation due to its high efficiency, specificity, and mild reaction conditions researchgate.netmdpi.comnih.govresearchgate.net. This compound can be a precursor to peptides functionalized for click chemistry.
Application in Chemical Biology and Bioconjugation
Peptides incorporating azide- or alkyne-functionalized Dap residues can be readily conjugated to complementary alkyne- or azide-bearing molecules, respectively, using click chemistry researchgate.netmdpi.comnih.govresearchgate.net. This approach enables the site-specific attachment of a wide array of molecules, including fluorophores, drugs, or biomolecules, to peptides. For example, peptides containing alkyne-modified Dap residues have been synthesized and used in click reactions to generate functionalized peptidoglycan mimetics researchgate.netnih.gov. The CuAAC reaction is highly efficient and biocompatible, making it suitable for modifying peptides in complex biological systems or for creating stable bioconjugates for therapeutic or diagnostic purposes mdpi.comnih.govresearchgate.net. The resulting triazole linkage is metabolically stable and can participate in hydrogen bonding, further enhancing the utility of these conjugates mdpi.comresearchgate.net.
Compound List:
this compound
Diaminopimelic acid (Dap)
Fmoc (9-fluorenylmethyloxycarbonyl)
Z (Benzyloxycarbonyl)
Fluorophores
Polyethylene Glycol (PEG)
Azide-functionalized Dap derivatives
Alkyne-functionalized Dap derivatives
NHS esters
Maleimides
Triazoles
Peptidoglycan mimetics
L-Lysine
Aha (L-azido-homoalanine)
Ala(N3) (L-azidoalanine)
BCNK (bicyclononyne)
TCOK (trans-cyclooctene)
Tetrazines
Meso-diaminopimelic acid (m-DAP)
Muramyl dipeptide (MDP)
iE-DAP-Alk
MDP-Alk
Research Applications and Biological Relevance of Peptides and Conjugates Incorporating Dap Derivatives
Advancements in Chemical Biology and Protein Engineering
The versatility of Dap-containing peptides has made them valuable tools in the study and manipulation of biological systems. frontiersin.org
Development of Chemical Probes for Studying Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often linked to disease. explorationpub.com Peptides incorporating Dap derivatives are instrumental in creating chemical probes to investigate these interactions. explorationpub.commit.edu The additional amino group on the Dap side chain can be used as a handle for introducing modifications, such as fluorescent labels or cross-linking agents, without disrupting the primary peptide sequence responsible for binding. mit.edumdpi.com
For instance, stapled peptides, which are conformationally constrained to an α-helical structure, have emerged as potent inhibitors of PPIs. explorationpub.comexplorationpub.com The synthesis of these peptides can involve the use of Fmoc-Dap derivatives with orthogonal protecting groups. This allows for the selective deprotection and subsequent formation of a lactam bridge between the Dap side chain and another amino acid residue, thereby stabilizing the helical structure crucial for binding to target proteins. explorationpub.com
A notable example involves the design of stapled peptides to inhibit the interaction between p53 and its negative regulator, MDM2, a key target in cancer therapy. nih.gov By incorporating unnatural amino acids, including Dap derivatives, researchers have developed high-affinity peptide-based inhibitors. nih.gov
Table 1: Examples of Fmoc-Dap Derivatives in Protein-Protein Interaction Studies
| Derivative | Application | Key Feature |
| Fmoc-Dap(Alloc)-OH | Synthesis of fluorescently labeled probes | Alloc protecting group allows for orthogonal deprotection and dye conjugation. mit.edu |
| Fmoc-Dab(ivDde)-OH | Lactam-stapled peptide synthesis | ivDde protecting group is labile to hydrazine, enabling specific lactam bridge formation. explorationpub.com |
| Fmoc-Dap(Boc)-OH | Synthesis of macrocyclic PPI disruptors | Boc protecting group facilitates the creation of complex peptide architectures. nih.gov |
Application in Enzyme Activity Profiling and Inhibitor Design
Dap-containing peptides are also valuable in the study of enzymes, particularly proteases. They can be used to create activity-based probes (ABPs) and potent enzyme inhibitors. biorxiv.org The incorporation of non-canonical amino acids like Dap can confer resistance to proteolytic degradation, a desirable feature for enzyme inhibitors. mdpi.com
In the context of viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro), tetrapeptide substrates containing Dap have been synthesized to profile enzyme activity. biorxiv.org By replacing a fluorescent tag with a reactive warhead like a vinylmethyl ester (VME), these substrates can be converted into covalent inhibitors. biorxiv.org For example, the inhibitor Ac-hTyr-Dap-Gly-Gly-VME has shown potent and selective inhibition of SARS-CoV-2 PLpro. biorxiv.org
The design of these inhibitors often relies on solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids, including Fmoc-Dap derivatives. biorxiv.org The ability to introduce specific modifications at the Dap side chain allows for the fine-tuning of inhibitor potency and selectivity. google.com
Modulation of Protein Structure and Function through Site-Specific Incorporation
The site-specific incorporation of non-canonical amino acids like Dap into proteins allows for the precise modulation of their structure and function. mdpi.comnih.gov This technique can be used to introduce novel functionalities, such as post-translational modifications or labels for biophysical studies. nih.gov
One common method for site-specific incorporation is through solid-phase peptide synthesis (SPPS), where a protein is synthesized chemically, allowing for the direct insertion of a modified amino acid like an Fmoc-Dap derivative at any desired position. nih.gov This approach has been used to study the effects of modifications on protein folding and stability. nih.gov
For example, the incorporation of a PEG group onto a peptide using an Fmoc-Asn(PEG)-OH residue during SPPS has been used to study its effect on the folding energy landscape of a protein domain. nih.gov Similarly, Fmoc-Dap derivatives can be used to introduce a variety of modifications to modulate protein properties.
Exploration in Therapeutic and Diagnostic Sciences
The unique characteristics of Dap-containing peptides have led to their exploration in various therapeutic and diagnostic applications. ecronicon.netmdpi.com
Design and Synthesis of Novel Antimicrobial Peptides and Antibiotics
The rise of antibiotic resistance has spurred the development of new antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising class. frontiersin.orgmdpi.com The incorporation of Dap and its derivatives into AMPs can enhance their antimicrobial activity and selectivity. nih.gov
For example, de novo designed amphipathic α-helical AMPs incorporating D-Dap have shown significant activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii. nih.gov The synthesis of such peptides often utilizes Fmoc-Dap derivatives in SPPS. ub.eduresearchgate.net
Table 2: Antimicrobial Peptides Incorporating Dap Derivatives
| Peptide/Analog | Dap Derivative Used in Synthesis | Target Organism | Key Finding |
| Malacidin A Analogs | Fmoc-Dap(Alloc)-OH | Gram-positive bacteria | The orthogonally protected Dap was crucial for the synthesis of this calcium-dependent antibiotic. frontiersin.orgresearchgate.net |
| De novo designed AMPs | L-Dap | Acinetobacter baumannii | Incorporation of Dap significantly reduced hemolytic activity while maintaining potent antimicrobial activity. nih.gov |
| Aurein 1.2 Analogs | Fmoc-Dap-OH | Gram-positive and Gram-negative bacteria | Replacement of Lys with Dap can modulate the biological activity of the parent peptide. mdpi.com |
Development of Chelating Peptide Conjugates for Targeted Delivery and Imaging
Peptides that can chelate metal ions are of great interest for targeted drug delivery and medical imaging. acs.orgmdpi.com The diaminopropionic acid scaffold is particularly useful for constructing these chelating agents. acs.org
By modifying the N-terminus of a peptide with a diaminopropionic acid derivative, a metal binding site can be created. acs.org For instance, reacting the N-terminal amino group with di-Fmoc-diaminopropionic acid, followed by deprotection and reaction with S-benzoylthiolglycolic acid, can generate a protected N2S2 chelator. acs.org This chelator can then be labeled with radionuclides like technetium-99m for imaging purposes. acs.org
Furthermore, Fmoc-D-Dap(Boc)-OH has been used in the synthesis of DOTA-modified peptides. medchemexpress.com These peptides can form stable chelates with metal ions and are used in cancer diagnostics. medchemexpress.com The orthogonal protection scheme of Fmoc-Dap derivatives is essential for the stepwise synthesis of these complex conjugates.
Construction of Peptides for Ion Channel Mimicry and Membrane Interactions
The incorporation of 2,3-diaminopropionic acid (Dap) into synthetic peptides is a strategic approach to mimic natural ion channels and modulate membrane interactions. The primary amino group in the side chain of Dap allows for the introduction of a positive charge at physiological pH, which is crucial for interacting with anionic components of cell membranes and for influencing ion transport. nih.gov
In one study, researchers replaced pore-lining threonine residues in a synthetic channel-forming peptide with Dap. nih.gov This substitution was intended to alter the pore's electrostatics to enhance conductance and improve anion-to-cation selectivity. nih.gov The rationale was that the positively charged methylamine (B109427) side chain of Dap could form strong hydrogen bonds with chloride ions, thereby facilitating their transport across the membrane. nih.gov While circular dichroism (CD) analysis indicated that these substitutions did not significantly alter the secondary structure of the peptides, the functional effects on ion permeation were a key aspect of the investigation. nih.gov
The design of such peptides often involves creating amphipathic structures, where one face of the peptide is hydrophilic (polar) and the other is hydrophobic (nonpolar). nih.gov By strategically placing Dap residues on the polar face, researchers can enhance the peptide's interaction with the polar head groups of the lipid bilayer and the aqueous environment. nih.gov This can lead to various membrane activities, including the formation of pores or channels that allow for the passage of ions. nih.govnih.gov The ability to systematically vary the number and position of Dap residues provides a powerful tool for fine-tuning the peptide's properties, such as its hemolytic activity and therapeutic index. nih.gov
Table 1: Research Findings on Dap-Containing Peptides in Ion Channel Mimicry
| Peptide Modification | Rationale | Key Findings | Reference |
|---|---|---|---|
| Replacement of pore-lining Threonine with Dap | To alter pore electrostatics and improve anion selectivity. | Did not significantly alter the secondary structure. | nih.gov |
| Incorporation of Dap on the polar face of amphipathic peptides | To enhance interaction with the lipid bilayer and aqueous environment. | Can lead to the formation of pores or channels for ion passage. | nih.gov |
| Systematic variation of Dap residues | To fine-tune peptide properties. | Affects hemolytic activity and therapeutic index. | nih.gov |
Investigation of Dap-Containing Peptides in Gene Silencing Applications
Peptides rich in 2,3-diaminopropionic acid (Dap) have emerged as promising vectors for the delivery of nucleic acids, such as small interfering RNA (siRNA), in gene silencing applications. researchgate.netnih.gov These cationic amphipathic peptides are designed to be pH-responsive, which is a critical feature for effective intracellular delivery. researchgate.netnih.govgoogle.com
The mechanism of action involves the formation of a non-covalent complex between the positively charged Dap-containing peptide and the negatively charged nucleic acid cargo. nih.govgoogle.com This complex protects the nucleic acid from degradation by nucleases and facilitates its uptake into cells via endocytosis. nih.govgoogle.com Once inside the endosome, the acidic environment triggers a change in the peptide's structure, leading to its release from the complex and its insertion into the endosomal membrane. This disrupts the membrane and allows the nucleic acid to be released into the cytoplasm, where it can exert its gene-silencing effect. nih.govgoogle.com
Researchers have demonstrated that by manipulating the Coulombic interactions between the ionizable Dap side chains, it is possible to tune the functional pH response of the peptides for optimal nucleic acid transfer. researchgate.netnih.gov Furthermore, modifying the hydrogen-bonding capabilities of the Dap side chains has been shown to reduce cytotoxicity. researchgate.netnih.gov Studies have shown that these Dap-rich peptides can be highly effective at mediating gene silencing in various cell lines, including MCF-7 and A549 cancer cells, as well as in primary human umbilical vein endothelial cells (HUVECs). researchgate.netnih.govgoogle.com
Table 2: Research Findings on Dap-Containing Peptides in Gene Silencing
| Peptide Design | Mechanism | Key Findings | Cell Lines | Reference |
|---|---|---|---|---|
| pH-responsive amphipathic peptides with Dap | Complex formation with siRNA, endosomal escape. | Tunable pH response, low toxicity, effective gene silencing. | MCF-7, A549, HUVECs, THP-1. | researchgate.netnih.govgoogle.com |
| Methylated Dap-containing peptides | Enhanced delivery and gene silencing. | LADap(Me)6-L1 showed high efficacy. | HUVECs. | google.com |
Contributions to Materials Science and Nanotechnology
The versatility of Dap derivatives extends beyond biological applications into the realm of materials science and nanotechnology. The ability of Dap to act as a crosslinker and its incorporation into self-assembling peptide systems have led to the development of advanced biomaterials with novel properties.
Role as Crosslinkers in Advanced Biomaterials (e.g., Hydrogels, Graphene Sponges)
L-Dap has been identified as a crucial crosslinker in the formation of advanced biomaterials, including graphene sponges with potential clinical importance in controlling hemostasis. mdpi.com The crosslinking ability of Dap is attributed to its two amino groups, which can form covalent bonds with other molecules, leading to the formation of a stable, three-dimensional network.
In the context of hydrogels, which are water-swollen polymer networks, crosslinking is essential for their structural integrity and mechanical properties. nih.gov While the provided search results focus more on the use of genipin (B1671432) as a crosslinker for Fmoc-tripeptide hydrogels, the principle of using molecules with multiple reactive groups to link polymer chains is fundamental. nih.gov The incorporation of Dap into peptide sequences that form hydrogels could provide an intrinsic crosslinking mechanism, enhancing the stability and modulating the properties of the resulting biomaterial. The self-assembly of Fmoc-dipeptides into fibrillar structures that form hydrogels is a well-documented phenomenon. nih.gov The introduction of Dap into such systems could offer a means to covalently link these self-assembled fibers, creating more robust materials.
The integration of graphene oxide (GO) into hydrogel networks has been shown to create macroporous composite materials with enhanced mechanical properties. researchgate.net L-Dap's role as a crosslinker in graphene sponges highlights its potential to be used in conjunction with graphene-based materials to create novel hybrid biomaterials with tailored properties for various applications, including tissue engineering and drug delivery. mdpi.comnih.gov
Analytical Methodologies for Characterization of Fmoc Dap Z Oh and Its Derived Peptidic Constructs in Academic Research
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for verifying the covalent structure of Fmoc-Dap(Z)-OH and peptides derived from it. These techniques probe the molecule with electromagnetic radiation and analyze the resulting absorption, emission, or scattering to provide detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C, NMR provides definitive evidence of a compound's covalent framework.
For this compound, ¹H NMR is used to confirm the presence and connectivity of all proton-bearing fragments. The spectrum is expected to show distinct signals for the protons of the fluorenyl (Fmoc), benzyl (B1604629) (Z), and diaminopropionic acid (Dap) moieties. Aromatic protons from the Fmoc and Z groups typically appear in the downfield region (δ 7.0-8.0 ppm). oregonstate.edu The methylene protons of the Z group (C₆H₅CH₂ –) are expected around δ 5.0-5.2 ppm. nih.gov The protons associated with the fluorenyl group's CH and CH₂ components are typically observed between δ 4.2 and 4.5 ppm. rsc.org The protons on the chiral center (α-CH) and the β-carbon (β-CH₂) of the diaminopropionic acid backbone will appear in the aliphatic region, with their exact chemical shifts influenced by the adjacent protecting groups and the carboxylic acid. mnstate.edu
¹³C NMR complements the proton data, providing a signal for each unique carbon atom in the molecule. Characteristic signals include those for the carbonyl carbons of the two carbamate (B1207046) groups and the carboxylic acid (δ 150-180 ppm), the numerous aromatic carbons of the Fmoc and Z groups (δ 120-145 ppm), and the aliphatic carbons of the Dap backbone and the protecting groups. pdx.edu Together, ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the this compound structure.
| Molecular Moiety | Protons | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Fmoc Group | Aromatic (8H) | 7.20 - 7.80 |
| Methine (1H, CH) | ~4.20 | |
| Methylene (2H, CH₂) | ~4.40 - 4.50 | |
| Z Group | Aromatic (5H) | 7.30 - 7.40 |
| Methylene (2H, CH₂) | 5.00 - 5.20 | |
| Dap Backbone | α-CH (1H) | ~4.30 - 4.60 |
| β-CH₂ (2H) | ~3.40 - 3.80 | |
| Amide/Amine | N-H (2H) | Variable, broad |
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and its peptide derivatives. Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly used as they allow the intact molecule to be ionized with minimal fragmentation. rsc.org For this compound, which has a molecular formula of C₂₆H₂₄N₂O₆ and a calculated molecular weight of 460.48 g/mol , ESI-MS would be expected to show a prominent ion peak corresponding to the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 461.49. sigmaaldrich.com Adducts with sodium ([M+Na]⁺) at m/z 483.47 or potassium ([M+K]⁺) may also be observed.
High-Resolution Mass Spectrometry (HRMS) provides an even greater level of confidence by measuring the mass with extremely high accuracy (typically to within 5 ppm), which allows for the confirmation of the elemental composition. This helps to distinguish the target compound from other molecules with the same nominal mass.
In the context of derived peptides, MS is indispensable for verifying the successful incorporation of the Dap(Z) residue and subsequent amino acids. The measured mass of the full-length peptide must match the calculated theoretical mass. Furthermore, MS can be used to assess purity by detecting the presence of ions corresponding to deletion sequences, byproducts of protecting group removal, or other synthesis-related impurities. chempep.com Tandem mass spectrometry (MS/MS) can be employed to fragment the peptide and confirm its amino acid sequence.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending). vscht.cz It is an effective method for identifying the key functional groups present in this compound. The IR spectrum provides a characteristic pattern of absorption bands that confirms the presence of the essential structural components.
Key expected absorptions for this compound include a broad band in the 2500-3500 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid. researchgate.net The N-H stretching vibrations of the two carbamate groups are expected to appear in the 3300-3500 cm⁻¹ range. ucla.edu One of the most prominent features will be the strong C=O (carbonyl) stretching absorptions. The spectrum will show multiple overlapping bands in the 1680-1750 cm⁻¹ region, corresponding to the carbonyls of the carboxylic acid and the two distinct carbamate (urethane) protecting groups (Fmoc and Z). pressbooks.pubmaricopa.edu Additional characteristic bands include C=C stretching for the aromatic rings (~1450-1600 cm⁻¹), C-O stretching (~1230-1275 cm⁻¹), and C-H bending vibrations. researchgate.netuniroma1.it
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3500 | Strong, Broad |
| Carbamate / Amide | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic / Alkyl | C-H Stretch | 2850 - 3100 | Medium-Strong |
| Carboxylic Acid | C=O Stretch | 1710 - 1780 | Strong |
| Carbamate (Fmoc, Z) | C=O Stretch | 1680 - 1720 | Strong |
| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating this compound from reactants and impurities and for analyzing the purity of the final compound and its derived peptides. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids and synthetic peptides. nih.gov The most common mode used is Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., octadecyl-silica, C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile. rsc.org An acid modifier, such as trifluoroacetic acid (TFA), is usually added to the mobile phase to improve peak shape and resolution.
When a sample of this compound is injected, it is separated from impurities based on differences in hydrophobicity. The highly nonpolar Fmoc and Z groups give the molecule a strong affinity for the C18 stationary phase. oup.com Purity is determined by monitoring the column eluent with a UV detector, often at wavelengths where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm). altabioscience.com In a pure sample, the chromatogram should show a single major peak. The purity is calculated by integrating the area of this peak and expressing it as a percentage of the total area of all detected peaks. Commercial suppliers of this compound typically guarantee a purity of ≥95% as determined by HPLC.
HPLC is also a vital tool for monitoring the progress of solid-phase peptide synthesis (SPPS). youtube.com For instance, the efficiency of Fmoc group removal by piperidine (B6355638) can be tracked by analyzing small aliquots of the reaction solution over time and observing the disappearance of the Fmoc-protected peptide peak and the appearance of the deprotected product. researchgate.net
Table 3: Typical RP-HPLC Conditions for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm or 280 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that couples the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This combination offers a comprehensive analytical solution for the characterization of this compound and, more importantly, for the complex mixtures often generated during peptide synthesis. acs.org
In an LC-MS analysis, the sample is first separated by RP-HPLC as described above. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer (typically ESI). The mass spectrometer records the mass spectra of the components as they elute from the column.
This provides two dimensions of data for each component: its retention time from the HPLC and its mass-to-charge ratio from the MS. This allows for the confident identification of the target peptide in a crude synthesis mixture, as well as the identification of synthesis byproducts, such as deletion sequences (peptides missing one or more amino acids) or peptides with remaining side-chain protecting groups. uci.edu The combination of retention time and accurate mass measurement makes LC-MS an unparalleled tool for both qualitative and quantitative analysis in peptide chemistry.
Qualitative and Quantitative Assays for Reaction Monitoring
In Fmoc-based SPPS, the iterative cycle of deprotection and coupling reactions must be meticulously monitored to ensure each step proceeds to completion. Incomplete reactions can lead to the formation of deletion sequences, which are challenging to separate from the target peptide. Several qualitative and quantitative methods are routinely employed to assess the status of the peptide-resin at critical stages of the synthesis.
Qualitative colorimetric tests are indispensable tools for the real-time monitoring of coupling and deprotection steps in SPPS. These tests are performed on a small sample of resin beads and provide a rapid visual indication of the presence or absence of free primary or secondary amines.
The Kaiser test , based on the reaction of ninhydrin with primary amines, is one of the most widely used methods. In the presence of a primary amine, a characteristic intense blue color (Ruhemann's purple) is produced. This test is highly sensitive and is excellent for confirming the completion of the Fmoc deprotection step (a positive result) and the completion of the coupling reaction (a negative result, indicating the absence of free N-terminal amines). However, the Kaiser test is not reliable for secondary amines, such as proline, at the N-terminus, which typically yield a less intense reddish-brown color.
The Chloranil test is a sensitive method for the detection of secondary amines, making it a valuable tool when incorporating amino acids like proline. A positive result, indicating the presence of a free secondary amine, is visualized as dark blue to green beads. This test can also detect primary amines.
The Ninhydrin test is a broader term that encompasses the Kaiser test. It is a highly sensitive chemical test for the detection of primary and secondary amines. The reaction between ninhydrin and the amine group of the N-terminal amino acid of the peptide-resin results in a colored product. While primary amines give a strong blue or purple color, secondary amines yield a yellow or orange product.
It is common practice in academic research to use a combination of these tests to ensure the reliability of the monitoring process, especially in complex or lengthy peptide syntheses.
| Test | Primary Amine Detection | Secondary Amine Detection | Positive Result Color | Application in SPPS |
| Kaiser Test | High Sensitivity | Low Sensitivity | Intense Blue | Monitoring Fmoc deprotection and coupling completion for primary amines. |
| Chloranil Test | Yes | High Sensitivity | Dark Blue to Green | Monitoring coupling completion for secondary amines (e.g., Proline). |
| Ninhydrin Test | High Sensitivity | Moderate Sensitivity | Blue/Purple (Primary), Yellow/Orange (Secondary) | General amine detection; confirmation of deprotection and coupling. |
A quantitative method to monitor the progress of SPPS involves the use of UV-Vis spectroscopy to measure the amount of the Fmoc protecting group released during the deprotection step. The Fmoc group is cleaved from the N-terminus of the peptide-resin using a solution of a secondary amine, typically piperidine in dimethylformamide (DMF). This reaction liberates dibenzofulvene (DBF), which then reacts with piperidine to form a piperidine-dibenzofulvene adduct that has a strong UV absorbance.
By measuring the absorbance of the solution collected after the deprotection step at a specific wavelength (commonly around 301 nm), the concentration of the adduct can be determined using the Beer-Lambert law (A = εcl). This, in turn, allows for the calculation of the amount of Fmoc group cleaved, which corresponds to the amount of peptide on the resin.
This technique is particularly useful for determining the initial loading capacity of the resin, which is the amount of the first amino acid attached to the solid support. An accurate determination of the resin loading is crucial for the stoichiometry of subsequent coupling reactions. The loading is typically expressed in millimoles of amino acid per gram of resin (mmol/g).
The formula to calculate resin loading is: Loading (mmol/g) = (A × V) / (ε × l × m) Where:
A is the absorbance at ~301 nm
V is the volume of the deprotection solution (in mL)
ε is the molar extinction coefficient of the piperidine-DBF adduct (typically ~7800 M⁻¹cm⁻¹)
l is the path length of the cuvette (in cm)
m is the mass of the resin (in g)
| Parameter | Symbol | Typical Value/Unit | Description |
| Absorbance | A | Dimensionless | Measured by UV-Vis spectrophotometer at ~301 nm. |
| Volume | V | mL | Volume of the piperidine/DMF solution used for deprotection. |
| Molar Extinction Coefficient | ε | M⁻¹cm⁻¹ | ~7800 for the piperidine-dibenzofulvene adduct. |
| Path Length | l | cm | Typically 1 cm for a standard cuvette. |
| Mass of Resin | m | g | Dry weight of the peptide-resin sample. |
Stereochemical Purity Determination (Enantiomeric Purity, Diastereomeric Purity)
The biological activity of peptides is highly dependent on their stereochemistry. Therefore, ensuring the stereochemical purity of the starting materials, such as this compound, and verifying that no racemization occurs during peptide synthesis are of paramount importance.
Enantiomeric purity refers to the measure of the excess of one enantiomer over the other in a chiral sample. For this compound, it is crucial to start with a high enantiomeric excess of the desired L-enantiomer. The enantiomeric purity of the starting material is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Diastereomeric purity becomes relevant in the context of peptidic constructs. When an amino acid is coupled to a peptide chain, if either the incoming amino acid or the C-terminal amino acid of the peptide is not enantiomerically pure, a mixture of diastereomers will be formed. These diastereomers can often be separated by standard reversed-phase HPLC due to their different physicochemical properties.
For the analysis of the stereochemical purity of the final peptide, a common method involves acid hydrolysis of the peptide to break it down into its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral derivatizing agent to form diastereomers, which can be separated and quantified by gas chromatography (GC) or HPLC. Alternatively, the hydrolyzed amino acids can be analyzed directly using a chiral column.
The choice of analytical method and the specific conditions (e.g., chiral column, mobile phase composition) depend on the properties of the amino acid and the peptide. For Fmoc-protected amino acids, several polysaccharide-based and macrocyclic antibiotic-based chiral stationary phases have been shown to be effective for enantiomeric separation.
| Analytical Technique | Purpose | Principle | Typical Application |
| Chiral HPLC | Enantiomeric Purity of this compound | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Quality control of the starting amino acid derivative to ensure high enantiomeric excess. |
| Reversed-Phase HPLC | Diastereomeric Purity of Peptidic Constructs | Separation of diastereomers based on differences in their physicochemical properties. | Analysis of the crude peptide to detect the presence of diastereomeric impurities formed during synthesis. |
| GC or HPLC after Hydrolysis and Derivatization | Enantiomeric Composition of the Final Peptide | Peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral agent to form separable diastereomers. | To determine if racemization occurred at any of the amino acid residues during the synthesis and cleavage processes. |
Emerging Research Directions and Future Perspectives for Fmoc Dap Z Oh Chemistry
Rational Design and Synthesis of Next-Generation Orthogonally Protected Dap Derivatives
The development of new orthogonally protected diaminopropionic acid (Dap) derivatives is a cornerstone of advancing peptide chemistry. The goal is to create building blocks that offer greater flexibility and efficiency in peptide synthesis. ualberta.ca Current research efforts are focused on several key areas:
Alternative Protecting Groups: While the Fmoc/Z combination is robust, there is a growing need for protecting groups with different lability profiles to allow for more complex, multi-step synthetic strategies. For instance, the development of derivatives with photolabile or enzyme-cleavable protecting groups would enable highly specific deprotection under mild conditions, preserving the integrity of sensitive peptide structures. Researchers are exploring protecting groups like ivDde and ivDmb, which offer enhanced stability against piperidine (B6355638), a reagent commonly used for Fmoc removal. iris-biotech.de
Functionalized Side Chains: The synthesis of Dap derivatives with pre-functionalized side chains is another promising avenue. This approach allows for the direct incorporation of moieties such as fluorophores, cross-linkers, or drug molecules into a peptide sequence without the need for post-synthetic modifications. For example, the synthesis of Fmoc-Dap(N3)-OH allows for the introduction of an azide (B81097) group, which can be used in "click chemistry" reactions to attach a wide variety of functional groups. rhhz.netcam.ac.uk
Stereochemical Diversity: The synthesis of both L- and D-isomers of Dap, as well as derivatives with modified stereochemistry at the β-carbon, is crucial for creating peptides with unique conformational properties and enhanced resistance to proteolytic degradation. researchgate.net The stereoselective synthesis of such derivatives often involves complex multi-step procedures, including methods like the Overman rearrangement to install the second amino group in a controlled manner. acs.org
The table below summarizes some of the next-generation orthogonally protected Dap derivatives and their potential applications.
| Derivative | Protecting Groups | Key Features | Potential Applications |
| Fmoc-Dap(ivDde)-OH | Fmoc, ivDde | Increased stability of the side-chain protecting group to piperidine. | Synthesis of long or complex peptides where multiple deprotection steps are required. |
| Fmoc-Dap(N3)-OH | Fmoc, Azide | Allows for bioorthogonal ligation via "click chemistry." | Site-specific labeling of peptides with imaging agents or drug molecules. rhhz.netcam.ac.uk |
| Fmoc-D-Dap(Mtt)-OH | Fmoc, Mtt | Introduces a D-amino acid for altered peptide conformation and proteolytic stability. unige.ch | Design of enzyme-resistant therapeutic peptides. unige.ch |
| Boc-Dap(Fmoc)-OH | Boc, Fmoc | Orthogonal protection scheme allowing for selective deprotection under acidic or basic conditions. peptide.com | Synthesis of cyclic peptides and branched peptide structures. |
Development of Novel Reaction Methodologies for Enhanced Incorporations and Functionalizations
Efficiently incorporating Fmoc-Dap(Z)-OH and its derivatives into peptide chains and subsequently functionalizing the deprotected side chain are critical for the successful synthesis of target molecules. Research in this area is focused on improving coupling efficiencies, minimizing side reactions, and developing novel ligation and cyclization strategies.
Improved Coupling Reagents: While standard coupling reagents like HATU and HBTU are effective, there is ongoing research to develop new reagents that offer faster reaction times, higher yields, and reduced epimerization, especially when coupling sterically hindered amino acids. semanticscholar.org
On-Resin Cyclization: The synthesis of cyclic peptides often offers advantages in terms of conformational stability and biological activity. Developing efficient on-resin cyclization methods involving the Dap side chain is a key area of research. This includes lactam bridge formation between the Dap side-chain amine and a C-terminal carboxyl group. nih.gov Strategies utilizing on-resin SNAr reactions are also being explored to create cyclic peptidomimetic libraries. rhhz.net
Bioorthogonal Chemistry: The use of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the functionalization of peptides. By incorporating an azide- or alkyne-functionalized Dap derivative into a peptide, researchers can selectively attach a wide range of molecules, including imaging agents, polyethylene (B3416737) glycol (PEG) chains, and targeting ligands. rhhz.net
Microwave-Assisted Peptide Synthesis: The application of microwave irradiation has been shown to significantly accelerate coupling and deprotection steps in solid-phase peptide synthesis (SPPS), leading to shorter synthesis times and improved purity of the final product. semanticscholar.org Fine-tuning microwave protocols for the incorporation of this compound and its derivatives is an active area of investigation. acs.org
Computational Modeling and Conformational Analysis of Dap-Containing Peptides for Structure-Activity Relationship Studies
Understanding the three-dimensional structure of peptides is crucial for elucidating their biological function and for designing new peptides with improved properties. The incorporation of Dap residues can significantly influence the conformational preferences of a peptide chain.
Conformational Preferences of Dap: Computational modeling studies, often in conjunction with experimental techniques like NMR and circular dichroism (CD) spectroscopy, are used to investigate how the introduction of Dap affects peptide secondary structure. researchgate.netmdpi.com For example, studies have shown that Dap-containing peptides can adopt stable helical or β-turn conformations. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: By systematically replacing canonical amino acids with Dap or its derivatives and analyzing the resulting changes in biological activity, researchers can gain insights into the structural requirements for a peptide's function. acs.org This information is then used to design next-generation peptides with enhanced potency, selectivity, or stability. For instance, replacing a key residue with Dap can alter the peptide's interaction with its biological target, leading to either increased or decreased activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of peptide behavior in a simulated biological environment. These simulations can be used to predict the conformational flexibility of Dap-containing peptides, their interactions with solvent molecules, and their binding modes with receptors or enzymes. pacific.edu
A summary of computational and analytical techniques used for Dap-containing peptides is provided below.
| Technique | Information Gained | Relevance to this compound |
| NMR Spectroscopy | Provides detailed information about the 3D structure and dynamics of peptides in solution. researchgate.net | Elucidates the conformational impact of incorporating Dap residues. researchgate.netnih.gov |
| Circular Dichroism (CD) | Characterizes the secondary structure content (e.g., α-helix, β-sheet) of peptides. nih.gov | Assesses how Dap incorporation influences the overall peptide fold. mdpi.com |
| X-ray Crystallography | Determines the precise 3D structure of peptides in the solid state. researchgate.net | Provides high-resolution structural data for understanding peptide-receptor interactions. researchgate.net |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and conformational landscape of peptides over time. pacific.edu | Predicts the stability of different peptide conformations and their interactions with biological targets. |
Integration into High-Throughput and Combinatorial Library Synthesis for Drug Discovery
The search for new drug candidates often relies on the screening of large libraries of compounds. The unique properties of this compound make it an attractive building block for the creation of diverse peptide and peptidomimetic libraries.
Combinatorial Libraries: this compound and its derivatives can be used as scaffolds to generate large combinatorial libraries. By deprotecting the side-chain amine on the solid support, a variety of building blocks can be attached, creating a diverse set of compounds from a single peptide backbone. nih.gov This approach has been used to generate libraries of cyclic lipopeptides with antimicrobial activity. usf.edu
Peptide Arrays: High-density peptide arrays can be synthesized on solid surfaces using methods analogous to SPPS. This compound can be incorporated into these arrays to introduce points for specific modification or to study the impact of Dap on peptide-protein interactions on a large scale.
One-Bead-One-Compound (OBOC) Libraries: In this approach, each bead in a resin library carries a unique peptide sequence. The use of orthogonally protected Dap derivatives allows for the creation of even greater diversity by enabling side-chain modifications at specific positions within the peptide sequence. nih.gov
Expanding Applications in Targeted Therapeutics, Diagnostics, and Bio-Inspired Materials
The unique structural and functional properties conferred by Dap residues are leading to the exploration of new applications for this compound in medicine and materials science.
Targeted Therapeutics: Peptides containing Dap can be designed to target specific cells or tissues. For example, peptides incorporating Dap have been investigated for their anticancer properties, with some showing enhanced binding to tumor-associated integrins. The ability to attach targeting ligands or cytotoxic agents to the Dap side chain further enhances their potential as targeted drug delivery vehicles. chemimpex.com
Diagnostics: The Dap side chain can serve as an attachment point for diagnostic agents, such as fluorescent dyes or radiolabels. This allows for the development of peptide-based probes for in vivo imaging and in vitro diagnostic assays. biosynsis.com
Bio-Inspired Materials: The ability of Dap to introduce branching and specific functionalities makes it a valuable component in the design of novel biomaterials. rsc.org For instance, Dap-containing peptides can be used to create hydrogels with tunable properties for tissue engineering applications or to develop self-assembling nanomaterials with unique architectures. rsc.org The introduction of Dap has been used to create a three-arm chelator for Ca2+ binding, demonstrating its utility in creating functional materials. rsc.org
Q & A
What are the optimal coupling conditions for integrating Fmoc-Dap(Z)-OH into solid-phase peptide synthesis (SPPS)?
Basic Research Focus : Standard protocol for efficient incorporation.
this compound is typically coupled using HATU/DIEA activation in SPPS to ensure high coupling efficiency. The amino acid is pre-activated in DMF or NMP for 5–10 minutes before adding to the resin-bound peptide chain. Double couplings (2×30 minutes) are recommended to overcome steric hindrance caused by the Z-protected diaminopropionic acid (Dap) side chain . Monitoring coupling completion via Kaiser or chloranil tests is critical to avoid truncated sequences.
How does the Z-protection group in this compound influence orthogonal deprotection strategies?
Advanced Research Focus : Balancing side-chain stability and selective removal.
The benzyloxycarbonyl (Z) group on Dap provides acid-labile protection, requiring treatment with 20% piperidine in DMF for cleavage. However, this conflicts with standard Fmoc removal (20% piperidine), necessitating sequential deprotection steps. For multi-orthogonal strategies, Alloc or Dde protections (removed by Pd(0)/PhSiH₃ or hydrazine, respectively) are preferred for adjacent residues to avoid premature Z-group cleavage .
What are the common side reactions observed during this compound synthesis, and how can they be mitigated?
Advanced Research Focus : Addressing racemization and incomplete coupling.
Racemization at the α-carbon of Dap(Z) can occur during prolonged activation, particularly with strong bases like DIPEA. Substituting DIPEA with 2,4,6-trimethylpyridine reduces base strength, suppressing racemization while maintaining coupling efficiency . Incomplete coupling due to steric bulk is resolved by using pseudo-proline dipeptides or backbone amide protection to improve resin accessibility .
How is this compound utilized in synthesizing cyclic or branched peptide scaffolds?
Advanced Research Focus : Applications in structural complexity.
The dual amine functionality of Dap(Z) enables site-specific branching. For cyclic peptides, the Z group is selectively cleaved (via HBr/acetic acid) post-SPPS to expose the β-amine for intramolecular lactamization or click chemistry. In tetra-orthogonal strategies, Dap(Z) is combined with Alloc- or ivDde-protected residues to create multi-arm scaffolds for drug delivery systems .
What analytical methods are critical for verifying the integrity of this compound in synthetic workflows?
Basic Research Focus : Quality control and characterization.
Reverse-phase HPLC (RP-HPLC) with UV detection (260 nm for Fmoc) and LC-MS are essential for assessing purity. NMR (¹H/¹³C) confirms the Z-group’s presence via aromatic proton signals at 7.2–7.4 ppm and carbamate carbonyl at 155–160 ppm . MALDI-TOF or HRMS validates molecular weight accuracy, particularly for branched peptides where side-chain modifications are common .
How does this compound perform in microwave-assisted SPPS compared to conventional methods?
Advanced Research Focus : Optimizing synthesis efficiency.
Microwave irradiation (50°C, 20 W) reduces coupling times from 30 to 5 minutes by enhancing HATU activation kinetics. However, the Z group’s acid sensitivity requires careful temperature control to prevent partial cleavage. Comparative studies show a 15% yield increase for Dap(Z)-containing peptides under microwave conditions, but prolonged heating (>10 minutes) risks β-amine deprotection .
What strategies are used to resolve conflicting data on this compound solubility in SPPS solvents?
Advanced Research Focus : Troubleshooting solubility discrepancies.
Reported solubility variations in DMF/DCM mixtures (e.g., 0.1 M vs. 0.05 M) arise from batch-specific crystallinity. Sonication (10 minutes) or adding 5% DMSO improves dissolution. Pre-activating this compound in 1:1 DMF/NMP enhances solubility for high-concentration couplings (0.2 M), critical for long hydrophobic sequences .
Can this compound be applied to non-peptide bioconjugation, such as PEGylation or fluorescent labeling?
Advanced Research Focus : Expanding functionalization applications.
Post-SPPS, the Z group is cleaved to expose the β-amine for site-specific bioconjugation. For PEGylation, NHS esters (e.g., mPEG-SPA) react with the free amine in pH 8.5 buffer. Fluorescent probes (e.g., FITC, NBD) require a 10-fold molar excess and 4°C incubation to minimize side reactions. Yield losses (~20%) occur due to steric hindrance, necessitating iterative coupling .
What are the implications of Dap(Z) stereochemistry on peptide bioactivity?
Advanced Research Focus : Correlating structure and function.
D/L-Dap(Z) isomers differentially impact receptor binding. For Toll-like receptor 2 (TLR2) ligands, L-Dap(Z) in tripeptide motifs enhances binding affinity by 3-fold compared to D-isomers, validated via SPR and cellular activation assays. Chiral HPLC (Chirobiotic T column) is required to separate enantiomers during QC .
How do storage conditions affect this compound stability over time?
Basic Research Focus : Ensuring long-term reagent integrity.
Storage at 4°C under argon extends shelf life to 18 months, whereas ambient humidity induces Z-group hydrolysis. Periodic TLC (silica, 5:95 MeOH/DCM) monitors degradation; Rf shifts from 0.7 (intact) to 0.3 (hydrolyzed) indicate ~10% decomposition after 12 months. Lyophilization with 5% trehalose improves thermal stability for shipping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
